molecular formula C12H12N4O2S B12692286 p-(Methyleneamino)-N-(4-methyl-2-pyrimidyl)benzenesulphonamide CAS No. 94232-22-1

p-(Methyleneamino)-N-(4-methyl-2-pyrimidyl)benzenesulphonamide

Cat. No.: B12692286
CAS No.: 94232-22-1
M. Wt: 276.32 g/mol
InChI Key: JZPBPNRHCJPRSC-UHFFFAOYSA-N
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Description

p-(Methyleneamino)-N-(4-methyl-2-pyrimidyl)benzenesulphonamide is a sulfonamide derivative characterized by a benzenesulphonamide core substituted with a methyleneamino group at the para position and a 4-methyl-2-pyrimidyl moiety attached via the sulfonamide nitrogen. This structure combines a sulfonamide group—known for its role in enzyme inhibition—with a pyrimidine heterocycle, which often enhances target specificity in biological systems.

Properties

CAS No.

94232-22-1

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

4-(methylideneamino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H12N4O2S/c1-9-7-8-14-12(15-9)16-19(17,18)11-5-3-10(13-2)4-6-11/h3-8H,2H2,1H3,(H,14,15,16)

InChI Key

JZPBPNRHCJPRSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C

Origin of Product

United States

Biological Activity

p-(Methyleneamino)-N-(4-methyl-2-pyrimidyl)benzenesulphonamide, also known by its CAS number 94232-22-1, is a sulfonamide derivative with potential therapeutic applications. Its molecular formula is C12H12N4O2S, and it possesses a molecular weight of 276.314 g/mol. This compound has garnered interest due to its biological activities, particularly in the realm of cancer therapy and antimicrobial properties.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its role in antibacterial activity. The presence of the pyrimidine ring contributes to its pharmacological properties.

PropertyValue
IUPAC Name4-(Methylideneamino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Molecular FormulaC12H12N4O2S
Molecular Weight276.314 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival:

  • Mechanism of Action : The compound acts on cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for cell cycle regulation and survival of cancer cells. Inhibition of CDK9 leads to apoptosis in cancer cells, making it a promising candidate for cancer therapy .
  • Case Study : In vitro assays demonstrated that this compound effectively reduced the viability of cancer cells at nanomolar concentrations, showcasing its potency as an anticancer agent .

Antimicrobial Activity

The sulfonamide structure allows this compound to interfere with bacterial metabolic processes, similar to traditional sulfa drugs:

  • Mechanism : It inhibits the synthesis of folate by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth . This mechanism positions it as a potential treatment for bacterial infections.
  • Research Findings : Studies have shown that compounds with similar structures exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. Specific data on this compound's efficacy against various bacterial strains are still under investigation but suggest promising results .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:

  • ADMET Properties : The compound is expected to be well absorbed in the human intestinal tract, although further studies are needed to confirm its bioavailability and distribution in vivo .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfonamide Core and Pyrimidine Modifications
  • 4-Amino-N-(4-methyl-2-pyrimidyl)benzenesulphonamide (Sulfamerazine): This metabolite (HMDB0015521) shares the pyrimidine and sulfonamide structure but replaces the methyleneamino group with an amino group. The amino substitution allows it to compete with para-aminobenzoic acid (PABA), inhibiting bacterial dihydrofolate synthetase.
  • N-(4,6-Dimethylpyrimidin-2-yl)benzenesulphonamide Derivatives : These analogs feature additional methyl groups on the pyrimidine ring (4,6-dimethyl vs. 4-methyl). The steric hindrance from the 6-methyl group could reduce binding affinity to targets like carbonic anhydrases (CAs) compared to the target compound’s simpler 4-methyl substitution .
Heterocycle Variations
  • Thiazole-Containing Sulfonamides : Co(II) complexes of N-(thiazol-2-yl)benzenesulphonamides exhibit anticancer activity. Replacing thiazole with pyrimidine (as in the target compound) may shift selectivity toward different biological targets, such as kinases or nucleotide-binding enzymes, due to pyrimidine’s prevalence in nucleic acid metabolism .
  • Schiff Base Derivatives: Compounds like 4-((pyridin-2-ylmethylene)amino)-N-(thiazol-2-yl)benzenesulphonamide incorporate Schiff base linkages (similar to the methyleneamino group in the target compound).
Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition: Benzenesulphonamide derivatives with para-substitutions (e.g., -OH, -CH3) show strong CA inhibition. For example, compounds 8–14 in exhibited nanomolar IC50 values against CA isoforms I, II, IX, and XII. The target compound’s methyleneamino group may mimic these para-substitutions, but its electron-withdrawing nature could modulate affinity differently .
  • Kynurenine 3-Monooxygenase (KMO) Inhibition: N-(4-phenylthiazol-2-yl)benzenesulphonamides developed by Roche Pharmaceuticals demonstrate potent KMO inhibition. The target compound’s pyrimidine group may offer improved blood-brain barrier (BBB) penetration compared to bulkier thiazole derivatives, a critical factor for CNS-targeted therapies .
Antimicrobial and Anticancer Activity
  • Antimicrobial Efficacy: Schiff base sulfonamides (e.g., N-(2-((pyren-4-yl)methyleneamino)ethyl-5-nitropyridin-2-amine) show activity against Pseudomonas aeruginosa. The target compound’s pyrimidine group may reduce broad-spectrum activity but enhance specificity for Gram-positive strains .
  • Metal Complexes: Co(II) and Mn(II) complexes of sulfonamides exhibit higher anticancer activity than their parent ligands. The target compound’s methyleneamino group could facilitate metal chelation, though this remains untested in the provided evidence .

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility: N-(3-Hydroxyphenyl)benzenesulphonamide has a LogP of 2.26, indicating moderate lipophilicity.
  • Synthetic Feasibility: Schiff base formation (methyleneamino linkage) is synthetically accessible via condensation reactions, as seen in . This contrasts with sulfamerazine’s simpler amination route, which may offer cost advantages .

Q & A

Q. What are the established synthetic routes for p-(methyleneamino)-N-(4-methyl-2-pyrimidyl)benzenesulphonamide, and how do reaction conditions influence yield?

The compound is synthesized via Schiff base formation between pyridine-4-carboxaldehyde and sulfadiazine derivatives. A typical protocol involves refluxing equimolar amounts of the aldehyde and sulfonamide precursor in ethanol for 3–4 hours, followed by purification via recrystallization using ethanol or methanol. Yields range from 65–80%, with pH control (7.5–8.0 using diluted ammonia) critical to prevent side reactions like hydrolysis . Catalytic acetic acid may accelerate imine bond formation in some cases .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray diffraction (XRD): Resolves the planar geometry of the pyrimidine and benzenesulfonamide moieties, with intermolecular hydrogen bonding (N–H···O) stabilizing the crystal lattice .
  • FT-IR: Confirms imine (C=N) stretches at 1600–1620 cm⁻¹ and sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
  • NMR: 1^1H NMR shows characteristic peaks for pyrimidine protons (δ 8.2–8.5 ppm) and methyleneamino protons (δ 4.3–4.7 ppm) .

Q. What in vitro antibacterial testing protocols are used to evaluate this compound?

Standard disk diffusion assays against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains are employed. Zones of inhibition (ZOI) are measured after 24-hour incubation at 37°C. For example, nickel(II) complexes of related Schiff base sulfonamides show enhanced activity (ZOI: 14–16 mm) compared to free ligands due to improved membrane permeability .

Advanced Research Questions

Q. How do computational chemistry methods (e.g., DFT, molecular docking) explain the compound’s bioactivity?

Density Functional Theory (DFT) calculations reveal electron-deficient regions on the pyrimidine ring, facilitating interactions with bacterial enzyme active sites. Molecular docking against E. coli dihydrofolate reductase (DHFR) shows hydrogen bonding between the sulfonamide group and Thr121/Asn18 residues, with binding energies of −7.2 to −8.5 kcal/mol . Charge transfer interactions further stabilize ligand-enzyme complexes .

Q. What structural modifications enhance antimicrobial efficacy while minimizing toxicity?

  • Metal coordination: Complexation with transition metals (e.g., Mn(II), Ni(II)) increases lipophilicity, enhancing membrane penetration. For example, Mn(II) complexes of analogous sulfonamides exhibit 2–3× lower MIC values against P. aeruginosa compared to free ligands .
  • Substituent effects: Electron-withdrawing groups (e.g., Cl, NO₂) at the para position of the benzene ring improve DHFR inhibition by 30–40% via resonance stabilization .

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies in ZOI or MIC values often arise from variations in bacterial strains, compound purity, or assay conditions. For instance, P. aeruginosa ATCC 27853 shows higher susceptibility to Schiff base sulfonamides than clinical isolates due to efflux pump differences . Standardizing protocols (e.g., CLSI guidelines) and reporting purity (>95% by HPLC) are critical for cross-study comparisons .

Q. What methodologies are used to study the compound’s interaction with serum proteins?

Fluorescence quenching assays with bovine serum albumin (BSA) quantify binding constants (KbK_b) and thermodynamic parameters. For a related sulfonamide, Kb=1.2×105M1K_b = 1.2 \times 10^5 \, \text{M}^{-1} at 298 K, indicating spontaneous binding driven by hydrophobic forces . Circular dichroism (CD) spectroscopy further confirms BSA conformational changes upon ligand interaction .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous media be addressed during biological assays?

  • Co-solvents: Use DMSO (≤2% v/v) to dissolve the compound without cytotoxicity .
  • Nanoformulation: Encapsulation in PLGA nanoparticles improves bioavailability and reduces IC₅₀ values by 40–50% in S. aureus biofilms .

Q. What strategies validate the compound’s stability under physiological conditions?

  • HPLC-MS stability studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours. Degradation <5% indicates suitability for in vivo testing .
  • Thermogravimetric analysis (TGA): Confirms thermal stability up to 200°C, ensuring integrity during storage .

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